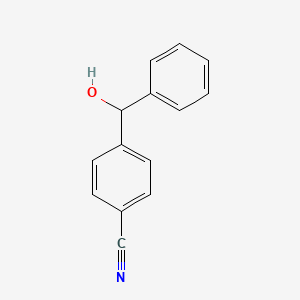
4-(Hydroxy(phenyl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxy(phenyl)methyl)benzonitrile is an organic compound with the molecular formula C14H11NO It is characterized by the presence of a hydroxyl group attached to a phenylmethyl group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxy(phenyl)methyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like toluene. The reaction proceeds via a Suzuki coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as the employment of recyclable catalysts and solvents, is also gaining traction in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxy(phenyl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(oxo(phenyl)methyl)benzonitrile.
Reduction: The nitrile group can be reduced to an amine, yielding 4-(hydroxy(phenyl)methyl)benzylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.
Major Products:
Oxidation: 4-(Oxo(phenyl)methyl)benzonitrile
Reduction: 4-(Hydroxy(phenyl)methyl)benzylamine
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(Hydroxy(phenyl)methyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 4-(Hydroxy(phenyl)methyl)benzonitrile exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the phenyl and benzonitrile groups, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
4-(Hydroxyphenyl)methylbenzonitrile: Similar structure but with a hydroxyl group directly attached to the benzene ring.
4-(Methoxy(phenyl)methyl)benzonitrile: Contains a methoxy group instead of a hydroxyl group.
4-(Amino(phenyl)methyl)benzonitrile: Features an amino group in place of the hydroxyl group.
Uniqueness: 4-(Hydroxy(phenyl)methyl)benzonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
13391-47-4 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H11NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,14,16H |
InChI Key |
OWRXYWOWZYCGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




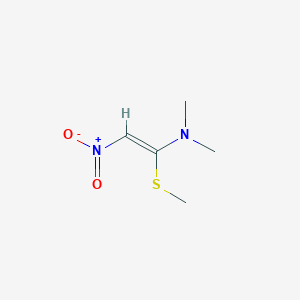
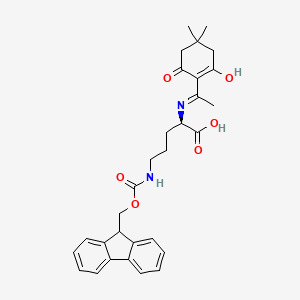

![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)


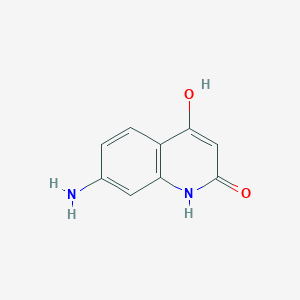
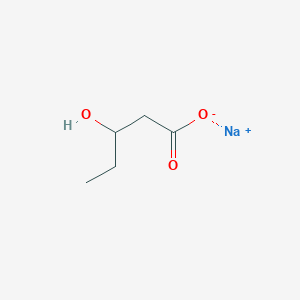

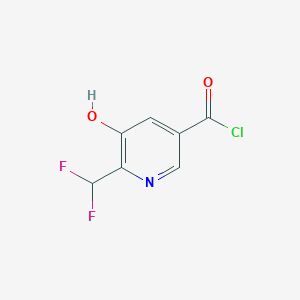
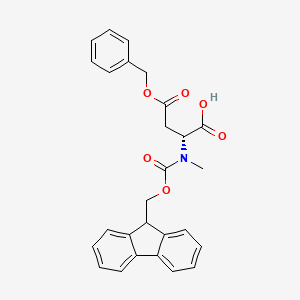
![Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis-](/img/structure/B13137634.png)
